molecular formula C16H32O10Si2 B1588633 Bis[3-(trimethoxysilyl)propyl] fumarate CAS No. 3371-62-8

Bis[3-(trimethoxysilyl)propyl] fumarate

Cat. No.: B1588633
CAS No.: 3371-62-8
M. Wt: 440.59 g/mol
InChI Key: GPWPWELMLCKXRP-UHFFFAOYSA-N
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Description

Bis[3-(trimethoxysilyl)propyl] fumarate is an organosilicon compound with the molecular formula C16H32O10Si2 and a molecular weight of 440.59 g/mol . This compound is characterized by the presence of two trimethoxysilylpropyl groups attached to a fumarate backbone. It is primarily used as a silane coupling agent, which enhances the bonding between organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3-(trimethoxysilyl)propyl] fumarate typically involves the reaction of fumaric acid with 3-(trimethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester linkage. The process can be summarized as follows:

    Reactants: Fumaric acid and 3-(trimethoxysilyl)propylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as toluene or dichloromethane, under reflux conditions.

    Catalysts: Acid catalysts like sulfuric acid or p-toluenesulfonic acid may be used to facilitate the esterification reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Bis[3-(trimethoxysilyl)propyl] fumarate undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanols.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

    Esterification: The fumarate backbone can participate in esterification reactions with alcohols.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Condensation: Catalyzed by acids or bases, typically at elevated temperatures.

    Esterification: Alcohols and acid catalysts such as sulfuric acid.

Major Products Formed

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Esterification: Esters of fumaric acid.

Scientific Research Applications

Bis[3-(trimethoxysilyl)propyl] fumarate has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of Bis[3-(trimethoxysilyl)propyl] fumarate involves the hydrolysis of its trimethoxysilyl groups to form silanols, which can then condense to form siloxane bonds. This process enhances the bonding between organic and inorganic materials, improving the mechanical properties and durability of the resulting composites. The fumarate backbone also contributes to the compound’s reactivity and compatibility with various substrates.

Comparison with Similar Compounds

Similar Compounds

  • Bis[3-(triethoxysilyl)propyl] fumarate
  • Bis[3-(trimethoxysilyl)propyl]amine
  • Bis[3-(triethoxysilyl)propyl]carbonate

Uniqueness

Bis[3-(trimethoxysilyl)propyl] fumarate is unique due to its specific combination of trimethoxysilyl groups and a fumarate backbone. This structure provides a balance of reactivity and stability, making it particularly effective as a coupling agent. Compared to similar compounds, it offers enhanced hydrolytic stability and better compatibility with a wide range of substrates .

Properties

CAS No.

3371-62-8

Molecular Formula

C16H32O10Si2

Molecular Weight

440.59 g/mol

IUPAC Name

bis(3-trimethoxysilylpropyl) but-2-enedioate

InChI

InChI=1S/C16H32O10Si2/c1-19-27(20-2,21-3)13-7-11-25-15(17)9-10-16(18)26-12-8-14-28(22-4,23-5)24-6/h9-10H,7-8,11-14H2,1-6H3

InChI Key

GPWPWELMLCKXRP-UHFFFAOYSA-N

SMILES

CO[Si](CCCOC(=O)C=CC(=O)OCCC[Si](OC)(OC)OC)(OC)OC

Isomeric SMILES

CO[Si](CCCOC(=O)/C=C/C(=O)OCCC[Si](OC)(OC)OC)(OC)OC

Canonical SMILES

CO[Si](CCCOC(=O)C=CC(=O)OCCC[Si](OC)(OC)OC)(OC)OC

Key on ui other cas no.

3371-62-8

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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